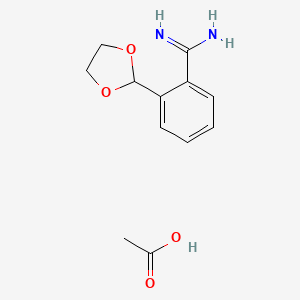

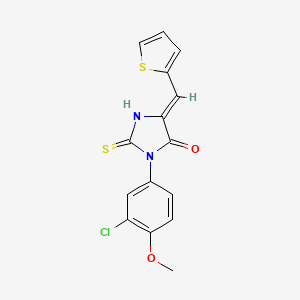

![molecular formula C13H11Cl2NO2S B2967419 2-[2-(2,6-二氯苯基)-1,3-噻唑-4-基]-2-甲基丙酸 CAS No. 1803612-11-4](/img/structure/B2967419.png)

2-[2-(2,6-二氯苯基)-1,3-噻唑-4-基]-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid” is a derivative of Diclofenac . Diclofenac is a benzene-acetic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) widely used clinically in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Synthesis Analysis

Diclofenac is synthesized from 2-chlorobenzoic acid and 2,6-dichloroaniline. The reaction of these in the presence of sodium hydroxide and copper gives N-(2,6-dichlorophenyl)anthranylic acid . The carboxylic group of which undergoes reduction by lithium aluminum hydride. The resulting 2-[(2,6-dichlorophenyl)-amino]-benzyl alcohol undergoes further chlorination by thionyl chloride into 2-[(2,6-dichlorophenyl)-amino]-benzylchloride and further, upon reaction with sodium cyanide converts into 2-[(2,6-dichlorophenyl)-amino]benzyl cyanide . Hydrolysis of the nitrile group leads to diclofenac .

Molecular Structure Analysis

The molecular formula of Diclofenac is C14H10Cl2NNaO2 . Its molecular weight is 318.13 g/mol . The InChI key is KPHWPUGNDIVLNH-UHFFFAOYSA-M .

Chemical Reactions Analysis

Diclofenac, like other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2). Diclofenac is a potent inhibitor of prostaglandin synthesis in vitro .

Physical and Chemical Properties Analysis

Diclofenac sodium is a white or slightly yellowish crystalline powder and is sparingly soluble in water at 25°C . The SMILES string is [Na+].[O-]C(=O)Cc1ccccc1Nc2c(Cl)cccc2Cl .

科学研究应用

环境影响和生物降解

涉及类似于 2-[2-(2,6-二氯苯基)-1,3-噻唑-4-基]-2-甲基丙酸的化合物的研究的一个关键领域集中在它们的环境影响上,特别是它们的毒性和生物降解过程。研究表明,2,4-二氯苯氧基乙酸 (2,4-D) 等化合物广泛用于农业和城市害虫防治,导致它们存在于自然环境中。研究表明,这些化合物可能对非目标物种产生毒性影响,尤其是在水生生态系统中,并强调了了解它们在环境中的归宿和行为的重要性。微生物在降解此类化合物和减少环境破坏中的作用尤为引人注目,突出了有效生物修复策略的必要性 (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020; Karen Magnoli, C. Carranza, M. Aluffi, C. Magnoli, C. Barberis, 2020)。

作用机制

Target of Action

The primary targets of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid are cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed, distributed, metabolized, and excreted by the body . These processes can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of the action of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the sensitization of afferent nerves and the potentiation of the action of bradykinin in inducing pain .

安全和危害

Nonsteroidal anti-inflammatory drugs (NSAIDs) cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with the duration of use . NSAIDs also cause an increased risk of serious gastrointestinal (GI) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

生化分析

Biochemical Properties

It is known that similar compounds, such as diclofenac, a non-steroidal anti-inflammatory drug (NSAID), inhibit cyclooxygenase (COX)-1 and -2, which are enzymes responsible for producing prostaglandins (PGs) . PGs contribute to inflammation and pain signaling .

Cellular Effects

The cellular effects of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid are not well-documented. It is known that similar compounds can have significant effects on cells. For example, diclofenac has been shown to reduce knee joint swelling in a rabbit arthritis model .

Molecular Mechanism

Similar compounds, such as diclofenac, are known to inhibit COX-1 and -2, thereby reducing the production of PGs .

Temporal Effects in Laboratory Settings

The temporal effects of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid in laboratory settings are not well-documented. Similar compounds have been shown to have long-lasting effects. For example, a single intra-articular injection of diclofenac was shown to exert analgesic and anti-inflammatory effects for 28 days in non-clinical pharmacological studies .

Dosage Effects in Animal Models

The effects of different dosages of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid in animal models are not well-studied. Similar compounds, such as diclofenac, have been shown to have dose-dependent effects. For example, a single intra-articular administration of diclofenac significantly suppressed pain responses in rats in a dose-dependent manner .

Metabolic Pathways

Similar compounds, such as diclofenac, are known to be metabolized by cytochrome P450, facilitating oxidation and hydrolysis processes involved in phase I metabolism .

属性

IUPAC Name |

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-13(2,12(17)18)9-6-19-11(16-9)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTXNFCSIXVTHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

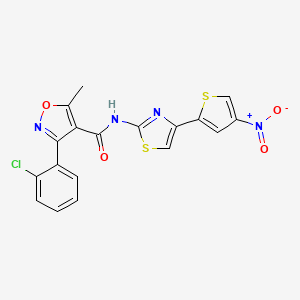

![Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride](/img/structure/B2967337.png)

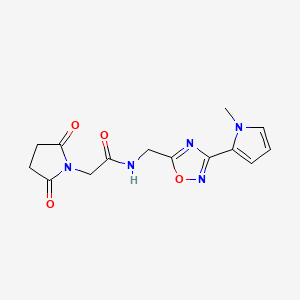

![N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967338.png)

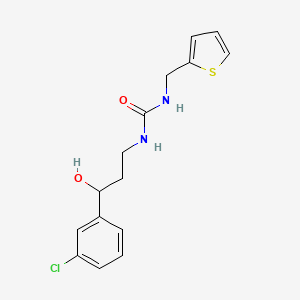

![N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2967343.png)

![(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2967347.png)

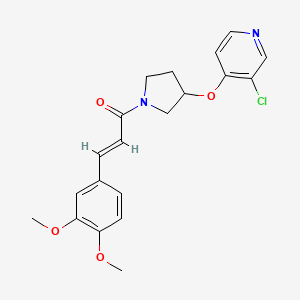

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2967353.png)

![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2967354.png)

![N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967355.png)

![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)